molecular formula C32H35Cl2NO8 B586145 Deschloro-4,4'-dichloro Clomiphene Citrate(E/Z Mixture) CAS No. 117884-83-0

Deschloro-4,4'-dichloro Clomiphene Citrate(E/Z Mixture)

Cat. No. B586145
CAS RN: 117884-83-0
M. Wt: 632.531
InChI Key: FMWQEUHCTXAKDS-XDUZALLESA-N
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Description

Deschloro-4,4’-dichloro Clomiphene Citrate(E/Z Mixture) is a pharmaceutical reference standard and impurity reference material . It has a molecular formula of C26 H27 Cl2 N O . C6 H8 O7 and a molecular weight of 632.53 . The compound belongs to the Clomiphene Citrate API family .


Molecular Structure Analysis

The molecular structure of Deschloro-4,4’-dichloro Clomiphene Citrate(E/Z Mixture) is represented by the formula C26 H27 Cl2 N O . C6 H8 O7 . This indicates that the compound is composed of 26 carbon atoms, 27 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 1 oxygen atom, along with a citrate ion (C6 H8 O7).

Scientific Research Applications

Reproductive Medicine Applications

Clomiphene Citrate is predominantly utilized in the treatment of infertility, specifically for inducing ovulation in anovulatory conditions. Research has demonstrated its mechanism, which involves stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby initiating follicular maturation and ovulation. This drug competitively inhibits estradiol binding to estrogen receptors, suggesting its antiestrogenic action, while also showing estrogenic properties by stimulating uterine growth (Hsueh, Erickson, & Yen, 1978).

Metabolic and Pharmacokinetic Research

Significant research has focused on the metabolic pathways and pharmacokinetics of Clomiphene Citrate. Studies have identified its active metabolites and their roles in estrogen receptor activity. Genetic polymorphisms, particularly in the cytochrome P450 2D6 enzyme, have been shown to significantly influence the drug's efficacy by affecting the formation of active metabolites. This genetic variability underlines the differences in treatment responses among individuals, providing a rationale for personalized medicine approaches (Mürdter et al., 2012).

Non-Reproductive Health Applications

Beyond its use in reproductive medicine, Clomiphene Citrate has been explored for potential applications in other areas of health, such as its role in viral infection inhibition. A study identified Clomiphene (Citrate) among several FDA-approved drugs that effectively inhibit SARS-CoV-2 infection in vitro. This discovery highlights the potential repurposing of existing drugs, including Clomiphene Citrate, for the treatment of COVID-19 and possibly other viral infections (Xiong et al., 2020).

Safety and Hazards

The safety and hazards associated with Deschloro-4,4’-dichloro Clomiphene Citrate(E/Z Mixture) are not specified in the search results. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

2-[4-[(E)-1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27Cl2NO.C6H8O7/c1-3-29(4-2)17-18-30-25-15-9-22(10-16-25)26(21-7-13-24(28)14-8-21)19-20-5-11-23(27)12-6-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-16,19H,3-4,17-18H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-19-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWQEUHCTXAKDS-XDUZALLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCOC1=CC=C(C=C1)/C(=C\C2=CC=C(C=C2)Cl)/C3=CC=C(C=C3)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35Cl2NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747520
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-{4-[(E)-1,2-bis(4-chlorophenyl)ethenyl]phenoxy}-N,N-diethylethan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

632.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

117884-83-0
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-{4-[(E)-1,2-bis(4-chlorophenyl)ethenyl]phenoxy}-N,N-diethylethan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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